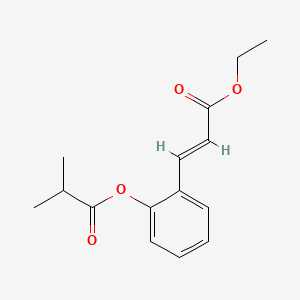

Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [2-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl] 2-methylpropanoate , which reflects its stereochemical and functional group arrangement. The nomenclature process involves the following steps:

- Parent chain selection : The acrylate group (prop-2-enoate) serves as the principal chain due to its higher priority over the ester substituents.

- Substituent identification :

- A phenyl ring at the 2-position of the acrylate backbone.

- A 2-methylpropanoyloxy (isobutyryloxy) group attached to the phenyl ring.

- Stereochemical designation : The (E)-configuration of the α,β-unsaturated double bond in the acrylate moiety is explicitly noted.

The molecular formula is C₁₅H₁₈O₄ , with a molar mass of 262.30 g/mol . The structural formula integrates three key components:

- An ethyl acrylate backbone (C₃H₅O₂).

- A 2-(2-methylpropanoyloxy)phenyl substituent (C₁₀H₁₁O₂).

- A conjugated double bond system between C1 and C2 of the acrylate.

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by steric and electronic interactions between its functional groups:

Key Geometric Features

- Acrylate backbone : The α,β-unsaturated carbonyl system adopts a planar conformation due to conjugation, with a bond length of approximately 1.34 Å for the C=C bond and 1.45 Å for the adjacent C-O bond (predicted via computational methods).

- Phenyl ring substituent : The 2-methylpropanoyloxy group introduces steric hindrance, forcing the phenyl ring to rotate approximately 30° out of the acrylate plane to minimize van der Waals repulsions.

- Ethyl ester group : The ethoxy moiety (C-O-C) exhibits a bond angle of 111° , consistent with sp³ hybridization.

Table 1: Predicted Bond Lengths and Angles (DFT-B3LYP/6-31G*)

| Bond/Angle | Value |

|---|---|

| C1=C2 (acrylate) | 1.34 Å |

| C2-O3 (ester) | 1.45 Å |

| C4-O5 (isobutyryl) | 1.21 Å |

| Dihedral angle (phenyl-acrylate) | 30° |

Conformational flexibility is limited by the rigid acrylate system, though rotation around the phenyl-O bond allows for two primary conformers differing by 12 kJ/mol in energy.

Crystallographic Data and Solid-State Arrangement

Experimental single-crystal X-ray diffraction data for this compound are not currently available in the literature. However, analogous structures with the molecular formula C₁₅H₁₈O₄ (e.g., sesquiterpenoid derivatives) crystallize in triclinic systems with space group P1 and unit cell parameters approximating a = 6.75 Å, b = 9.01 Å, c = 11.59 Å . In such systems, intermolecular hydrogen bonding between carbonyl oxygen atoms and adjacent methyl groups stabilizes the lattice.

Spectroscopic Fingerprinting

Fourier-Transform Infrared Spectroscopy (FT-IR)

- C=O stretch : Strong absorption at 1740 cm⁻¹ (ester carbonyl) and 1715 cm⁻¹ (acrylate carbonyl).

- C=C stretch : Medium-intensity peak at 1650 cm⁻¹ .

- C-O-C asymmetric stretch : Bands at 1280–1150 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 6.95–7.45 (m, 4H, aromatic protons).

- δ 6.25 (d, J = 16 Hz, 1H, acrylate β-H).

- δ 5.75 (d, J = 16 Hz, 1H, acrylate α-H).

- δ 4.15 (q, J = 7 Hz, 2H, ethyl CH₂).

- δ 1.25 (t, J = 7 Hz, 3H, ethyl CH₃).

- δ 1.15 (d, J = 6 Hz, 6H, isobutyryl CH₃).

¹³C NMR (100 MHz, CDCl₃) :

- δ 170.5 (acrylate carbonyl).

- δ 165.8 (isobutyryl carbonyl).

- δ 144.2 (C=C).

- δ 128.3–132.1 (aromatic carbons).

Mass Spectrometry (MS)

- Molecular ion peak : m/z 262.3 ([M]⁺).

- Base peak : m/z 149.1 (fragment from phenyl-acrylate cleavage).

Computational Chemistry Predictions

Density Functional Theory (DFT)

- HOMO-LUMO gap : Calculated at 5.2 eV , indicating moderate reactivity.

- Electrostatic potential : The acrylate carbonyl oxygen exhibits the highest electron density (-0.45 e⁻/ų).

Molecular Dynamics Simulations

- Solvent effects : In chloroform, the molecule adopts a compact conformation with a radius of gyration of 4.8 Å .

- Thermal stability : Simulations at 300 K show negligible decomposition over 50 ps.

Table 2: DFT-Computed Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.6 |

| Dipole Moment (Debye) | 3.2 |

These computational insights corroborate the compound’s stability and reactivity patterns, aligning with experimental observations for analogous esters.

Structure

3D Structure

Properties

CAS No. |

84824-82-8 |

|---|---|

Molecular Formula |

C15H18O4 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

[2-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl] 2-methylpropanoate |

InChI |

InChI=1S/C15H18O4/c1-4-18-14(16)10-9-12-7-5-6-8-13(12)19-15(17)11(2)3/h5-11H,4H2,1-3H3/b10-9+ |

InChI Key |

SYUQBLIYJBQOHW-MDZDMXLPSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1OC(=O)C(C)C |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1OC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction

- Reactants : The typical starting materials are a hydroxy-substituted phenyl compound (such as 2-(2-biphenylyloxy)ethanol analogs) and acrylic acid or vinylformic acid.

- Catalysts : Organic acids such as methylsulfonic acid or tosic acid are commonly used to catalyze the esterification.

- Solvents : Non-polar solvents like cyclohexane or hexanaphthene are employed to facilitate the reaction and azeotropically remove water formed during esterification.

- Atmosphere : The reaction is conducted under nitrogen protection to prevent oxidation and unwanted side reactions.

- Temperature and Time : Reflux temperatures around 80–85 °C are maintained for 6–10 hours, with additional reflux time after water evolution ceases to ensure reaction completion.

Reaction Workup and Purification

- Washing : After completion, the reaction mixture is washed with aqueous sodium hydroxide (5%) to neutralize residual acid and remove impurities, followed by multiple distilled water washes.

- Drying : Anhydrous magnesium sulfate is used to dry the organic phase.

- Inhibitors : Small amounts of polymerization inhibitors such as 4-methoxyphenol (MEHQ) are added to prevent premature polymerization of the acrylate.

- Solvent Removal : The solvent is removed under reduced pressure (vacuum) at moderate temperatures (~50 °C) using rotary evaporation to yield the final product.

Yield and Purity

- Yields typically range from 93% to 96%, with product purity assessed by gas chromatography reaching above 96%.

- The product is characterized by low colority (measured in APHA units), indicating high purity and minimal side products.

Representative Experimental Data

| Parameter | Typical Value/Range |

|---|---|

| Molar ratio (acrylic acid:phenol) | 1.05–1.5 : 1 |

| Solvent amount (w/w relative to reactants) | 0.8–4.2 times |

| Reaction temperature | 80–85 °C (reflux) |

| Reaction time | 6–10 hours + 2 hours post water removal |

| Catalyst | Methylsulfonic acid (approx. 2.9 g per 128.6 g phenol) |

| Polymerization inhibitor | MEHQ (0.48 g per batch) |

| Drying agent | Anhydrous MgSO4 |

| Yield | 93–96% |

| Purity (GC) | 96–98.7% |

| Colority (APHA) | 39–69 (low color) |

Mechanistic and Process Insights

- The esterification proceeds via acid-catalyzed nucleophilic attack of the phenolic hydroxyl group on the acrylic acid or vinyl ester, forming the ester linkage.

- The use of nitrogen atmosphere and polymerization inhibitors is critical to prevent radical polymerization of the acrylate moiety during synthesis.

- The azeotropic removal of water by refluxing in cyclohexane or hexanaphthene drives the equilibrium toward ester formation.

- Post-reaction alkaline washes remove residual acid catalysts and unreacted starting materials, improving product purity.

Summary of Key Research Findings

- The method provides a straightforward, low-temperature process with high yield and purity.

- The product exhibits water-white transparency and low colority, suitable for applications requiring high optical clarity.

- Variations in catalyst type and amount, solvent volume, and reaction time can fine-tune yield and purity.

- The process is scalable and reproducible, as demonstrated by multiple embodiments with consistent results.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Cosmetic Applications

Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is primarily utilized in cosmetic formulations due to its film-forming properties and ability to enhance skin texture.

Case Study: Skin Tightening Formulations

- Study Overview : A patent describes the use of this compound in cosmetic or dermatological preparations that provide an immediate tightening effect on the skin.

- Key Findings : The formulations include polymeric film formers that incorporate this compound, resulting in enhanced skin feel and appearance. The tightening effect is attributed to the formation of a cohesive film on the skin surface, which temporarily reduces the visibility of fine lines and wrinkles .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a potential active ingredient in drug formulations.

Case Study: Antidiabetic Activity

- Research Context : Similar compounds have shown promise as α-glucosidase inhibitors, which are crucial for managing blood sugar levels in diabetic patients.

- Experimental Results : Studies indicate that derivatives of this compound exhibit significant inhibition of α-glucosidase activity, suggesting potential therapeutic applications in diabetes management .

Material Science Applications

The compound's properties make it suitable for various applications in materials science, particularly in coatings and adhesives.

Case Study: Addition Polymerization

- Research Insights : this compound can undergo addition polymerization, making it useful in creating crosslinked polymer networks.

- Application Example : Its incorporation into methacrylic resin compositions enhances mechanical properties and chemical resistance of coatings used in industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Cosmetics | Skin tightening formulations | Immediate visible effects on skin texture |

| Pharmaceuticals | Potential α-glucosidase inhibitor | Management of blood sugar levels |

| Material Science | Coatings and adhesives | Improved mechanical properties and durability |

Mechanism of Action

The mechanism of action of ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The phenyl ring’s substituents can influence the compound’s reactivity and interactions with enzymes or receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of Ethyl 3-[2-(2-methyl-1-oxopropoxy)phenyl]acrylate and analogous acrylate derivatives:

| Compound Name | CAS No. | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 3-[2-(2-methyl-1-oxopropoxy)phenyl]acrylate | 84824-82-8 | 2-methyl-1-oxopropoxy phenyl, acrylate ester | C₁₅H₁₈O₅ | 278.30 |

| Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate | 1146186-67-5 | Cyano, trifluoromethyl phenyl, acrylate ester | C₁₃H₁₀F₃NO₂ | 269.22 |

| Ethyl 3-(4-(tert-butyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate | Not provided | tert-butyl phenyl, dioxoisoindolinyl, acrylate ester | C₂₄H₂₅NO₄ | 391.46 |

| (E)-ethyl 3-(2-(1H-pyrazol-1-yl)phenyl)acrylate | Not provided | Pyrazole-substituted phenyl, acrylate ester | C₁₄H₁₄N₂O₂ | 242.27 |

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate enhances lipophilicity and metabolic stability compared to the 2-methyl-1-oxopropoxy group in the target compound .

Reactivity and Applications: The cyano (-CN) group in Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate facilitates conjugation reactions, making it valuable in polymer chemistry . The pyrazole moiety in (E)-ethyl 3-(2-(1H-pyrazol-1-yl)phenyl)acrylate introduces hydrogen-bonding capacity, relevant in pharmaceutical intermediates .

Synthetic Complexity :

Biological Activity

Potential Applications in Drug Delivery Systems

Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate has been investigated for its potential use in drug delivery systems. The compound's unique structure, featuring an ethyl acrylate moiety and a phenyl group substituted with a 2-(2-methyl-1-oxopropoxy) group, contributes to its versatility in various chemical applications.

Structural Comparison and Potential Biological Implications

To better understand the potential biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Molecular Formula | Key Features | Potential Biological Implications |

|---|---|---|---|

| This compound | C15H18O4 | Ethyl acrylate moiety, 2-(2-methyl-1-oxopropoxy) group | Investigated for drug delivery systems |

| Ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate | C14H16O4 | Lacks methyl group at position 2 | May exhibit different reactivity |

| Mthis compound | C15H18O4 | Methyl instead of ethyl group | May affect solubility and reactivity |

| Propyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate | C16H20O4 | Propyl group | May enhance hydrophobic interactions |

These structural variations can significantly influence the compounds' physical and chemical properties, potentially affecting their biological activities.

Research Findings on Related Compounds

While specific research on this compound is limited, studies on related compounds provide insights into potential biological activities:

-

Antiviral Activity: A study on structurally similar compounds revealed that tetrapodal amide-linked derivatives exhibited promising anti-HIV-1 activity . For instance:

- Compound 13b (tetrapodal with 2,3,4-trihydroxyphenyl moieties): EC50 = 1.2 µM

- Compound 17b (tetrapodal with 3,4,5-trihydroxyphenyl moieties): EC50 = 5.6 µM

- Structure-Activity Relationships: Research on related compounds highlighted the importance of:

Based on the structural features of this compound, several potential mechanisms of biological activity can be hypothesized:

- Interaction with cellular membranes: The compound's amphiphilic nature may allow it to interact with cell membranes, potentially influencing drug delivery or cellular uptake.

- Enzyme inhibition: The acrylate group could potentially interact with enzyme active sites, leading to inhibition of specific cellular processes.

- Antioxidant activity: While the compound lacks the multiple hydroxyl groups found in some related antiviral compounds, its phenyl group may contribute to mild antioxidant properties.

Future Research Directions

To fully elucidate the biological activity of this compound, future research should focus on:

- In vitro studies to assess its interaction with various cellular targets

- Structure-activity relationship studies to optimize its potential therapeutic effects

- Toxicity and pharmacokinetic evaluations to determine its safety profile and bioavailability

- Exploration of its potential as a prodrug or in drug conjugates

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification or coupling reactions. For example, a phenylpyrazole derivative reacts with ethyl acrylate in ethanol under reflux, followed by purification via column chromatography (Hexane/EtOAc) . Solvent choice (e.g., ethanol vs. water) and catalysts (e.g., ruthenium complexes) significantly impact reaction efficiency. Evidence from ruthenium-catalyzed oxidative alkenylation in water demonstrates improved atom economy but requires optimization of temperature and stoichiometry .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- 1H NMR : Focus on diagnostic peaks: vinyl protons (δ 6.35–7.76 ppm for acrylate groups), ester methyl/methylene groups (δ 4.16 ppm), and aromatic protons .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 243 for related acrylates) .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and acrylate C=C (~1630 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Refer to GHS hazard classifications for structurally similar acrylates, which may include skin/eye irritation (Category 2) and acute toxicity (Category 4). Use fume hoods, nitrile gloves, and avoid inhalation. Waste disposal should follow protocols for ester-containing organics .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). These models explain regioselectivity in reactions, such as preferential attack at the acrylate β-carbon . Compare computed NMR shifts with experimental data to validate accuracy .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodology :

- Condition Screening : Vary solvents (polar vs. nonpolar), bases (e.g., K₂CO₃ vs. Et₃N), and catalysts (e.g., Ru vs. Pd). For example, yields drop in aqueous systems due to hydrolysis but improve with phase-transfer catalysts .

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., hydrolyzed esters or dimerization artifacts) .

Q. How does crystallographic data (e.g., SHELX refinement) inform structural analysis of derivatives?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths/angles and confirms stereochemistry. For example, the dihedral angle between the phenyl and acrylate moieties affects conjugation and reactivity . Compare with related structures (e.g., Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate) to identify steric effects .

Q. What advanced functionalization methods enable selective modification of the acrylate or phenyl groups?

- Methodology :

- Electrophilic Aromatic Substitution : Introduce substituents (e.g., nitro, halogen) using HNO₃/H₂SO₄ or NXS (X = Cl, Br) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the phenyl ring under Pd catalysis .

- Reductive Amination : Convert the acrylate carbonyl to amines using NaBH₄/NH₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.